4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the fifth position of the triazole ring
Mechanism of Action
Target of Action
Imidazole derivatives, which are structurally similar to 1,2,3-triazoles, are known to interact with a variety of biological targets. These include enzymes, receptors, and ion channels . The specific target of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde would depend on its specific structure and functional groups.
Mode of Action
Many imidazole and triazole derivatives exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Imidazole and triazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
Many similar compounds are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For example, it is almost insoluble in water at room temperature, but soluble in organic solvents such as ether and ketone . This could affect its bioavailability and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazoles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substituted triazoles, carboxylic acids, and primary alcohols depending on the type of reaction and reagents used.
Scientific Research Applications
Chemistry: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be used to synthesize triazole-based inhibitors targeting specific enzymes or receptors involved in various diseases.
Industry: The compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi. Additionally, it is used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-bromo-1-methyl-1H-1,2,3-triazole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Lacks the bromine atom, which may reduce its efficacy in certain applications.
3-bromo-1-methyl-1,2,4-triazole: Contains a different triazole ring structure, leading to different chemical and biological properties.
Uniqueness: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the triazole ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEENYDFRMABVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402465-82-0 | |
Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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